Cas no 1146902-08-0 ((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)
![(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one structure](https://www.kuujia.com/scimg/cas/1146902-08-0x500.png)
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one Chemical and Physical Properties
Names and Identifiers
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- (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
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- MDL: MFCD27959857
- Inchi: 1S/C17H12FNO3/c1-22-12-5-2-10(3-6-12)16(20)9-14-13-8-11(18)4-7-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)
- InChI Key: ZXKNDKPGZMPALD-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(F)C=C2)C(=CC(C2=CC=C(OC)C=C2)=O)C1=O
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 3461012-250MG |
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2,3-dihydro-1H-indol-2-one |
1146902-08-0 | 95% | 250MG |
$175 | 2023-07-05 | |
OTAVAchemicals | 3461012-100MG |
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2,3-dihydro-1H-indol-2-one |
1146902-08-0 | 95% | 100MG |
$150 | 2023-07-05 | |
OTAVAchemicals | 3461012-500MG |
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2,3-dihydro-1H-indol-2-one |
1146902-08-0 | 95% | 500MG |
$200 | 2023-07-05 | |
A2B Chem LLC | BA37956-500mg |
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one |
1146902-08-0 | 95% | 500mg |
$423.00 | 2024-04-20 | |
A2B Chem LLC | BA37956-100mg |
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one |
1146902-08-0 | 95% | 100mg |
$367.00 | 2024-04-20 | |
A2B Chem LLC | BA37956-250mg |
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one |
1146902-08-0 | 95% | 250mg |
$395.00 | 2024-04-20 |
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Additional information on (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Research Brief on (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one (CAS: 1146902-08-0)
The compound (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one (CAS: 1146902-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in suppressing tumor growth in vitro and in vivo, with IC50 values in the nanomolar range for several cancer cell lines. The compound's unique structural features, including the fluoro-substituted indole core and methoxyphenyl ketone moiety, contribute to its high binding affinity and selectivity.
Mechanistic investigations have revealed that (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one acts through allosteric modulation of target proteins, disrupting protein-protein interactions critical for disease progression. Advanced crystallography studies have provided atomic-level insights into its binding mode, offering opportunities for structure-based optimization.
From a pharmaceutical development perspective, recent pharmacokinetic studies in animal models show favorable absorption and distribution profiles, though metabolic stability remains an area for improvement. Several research groups are currently exploring prodrug strategies and formulation approaches to enhance its bioavailability.
The compound's safety profile has been evaluated in preliminary toxicity studies, showing acceptable margins between therapeutic and toxic doses. However, comprehensive safety assessments in higher organisms are still ongoing as part of preclinical development programs.
Looking forward, (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one represents a promising lead compound for multiple therapeutic areas. Its dual activity against both inflammatory and proliferative pathways makes it particularly interesting for complex diseases like rheumatoid arthritis and certain cancers. Further research is needed to fully elucidate its therapeutic potential and optimize its drug-like properties.
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